1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine CAS 1208420-34-1 properties
1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine CAS 1208420-34-1 properties
An In-depth Technical Guide to 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine (CAS 1208420-34-1)
Abstract
This technical guide provides a comprehensive overview of 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine, CAS 1208420-34-1, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes available data to detail its physicochemical properties, proposes a logical synthetic pathway, and provides a predicted spectroscopic profile for structural verification. Furthermore, it explores the potential applications of this molecule, contextualized by the established roles of its core structural motifs—the piperazine scaffold and the trifluoroethoxy group—in modern pharmacology. Safety and handling considerations, extrapolated from data on the parent piperazine compound, are also discussed to ensure responsible laboratory use.
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. The piperazine ring is one such "privileged scaffold," a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2][3] Its prevalence is due to a combination of factors: the basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets. The piperazine ring also serves as a conformationally restrained, non-planar linker between different pharmacophoric elements. This has led to its incorporation into a vast array of therapeutics, particularly those targeting the central nervous system (CNS), such as antipsychotics, antidepressants, and anxiolytics.[1]
Complementing the piperazine core, the 2,2,2-trifluoroethoxy group is a widely used substituent in drug design. The incorporation of fluorine can profoundly alter a molecule's properties by increasing metabolic stability (blocking sites of oxidative metabolism), modulating lipophilicity, and altering the pKa of nearby functional groups.
1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine represents a strategic convergence of these two valuable motifs. It is not an end-product therapeutic but rather a sophisticated building block, designed for facile incorporation into larger, more complex drug candidates. This guide elucidates its chemical nature and potential utility for drug discovery professionals.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not available in public literature, its fundamental properties can be defined through its chemical structure and computational predictions.
| Property | Value | Source |
| CAS Number | 1208420-34-1 | [4] |
| Molecular Formula | C₉H₁₇F₃N₂O | [5] |
| Molecular Weight | 226.24 g/mol | PubChem |
| Monoisotopic Mass | 226.1293 Da | [5] |
| Canonical SMILES | C1CN(CCN1)CCCOCC(F)(F)F | [5] |
| InChIKey | ILEHMOSNWBSNBQ-UHFFFAOYSA-N | [5] |
| Predicted XLogP3 | 0.9 | [5] |
Proposed Synthetic Strategy
A specific, peer-reviewed synthesis for 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine is not prominently documented. However, based on established methodologies for the N-alkylation of piperazines, a robust and logical synthetic route can be proposed.[6] The most direct approach involves the nucleophilic substitution of an appropriate electrophile with piperazine.
The causality behind this experimental design is straightforward: piperazine, with its secondary amine, is an excellent nucleophile. The reaction requires a base to deprotonate the second, less reactive N-H proton of the piperazine mono-adduct, preventing the formation of a quaternary ammonium salt and driving the reaction to completion. A non-protic solvent like acetonitrile is chosen to avoid interference with the nucleophilic attack.
Caption: Proposed synthetic workflow for 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine.
Experimental Protocol (Hypothetical)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2.0 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to create a stirrable slurry.
-
Reagent Addition: Add 1-bromo-3-(2,2,2-trifluoroethoxy)propane (1.0 equivalent) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting electrophile is consumed.
-
Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic layer. Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. While actual spectra are not publicly available, a detailed prediction based on the molecule's structure provides a reliable reference for researchers.
Caption: Molecular structure for spectroscopic assignment.
| Technique | Predicted Data and Justification |
| ¹H NMR | ~ 3.9 ppm (q, 2H): -O-CH₂ -CF₃. Quartet due to coupling with three adjacent fluorine atoms. Highly deshielded by the adjacent oxygen and electron-withdrawing CF₃ group.~ 3.7 ppm (t, 2H): -CH₂-CH₂ -O-. Triplet due to coupling with the adjacent CH₂ group. Deshielded by the ether oxygen.~ 2.4-2.6 ppm (m, 10H): Overlapping multiplets for the four piperazine -CH₂- groups and the N-CH₂ -CH₂- propyl group.~ 1.8 ppm (quintet, 2H): -CH₂-CH₂ -CH₂-. Quintet (or multiplet) from coupling to the two adjacent CH₂ groups. |
| ¹³C NMR | ~ 124 ppm (q): -C F₃. Quartet due to one-bond C-F coupling.~ 69 ppm (q): -O-C H₂-CF₃. Quartet due to two-bond C-F coupling.~ 68 ppm: -CH₂-C H₂-O-. Carbon adjacent to the ether oxygen.~ 57 ppm: N-C H₂-CH₂- propyl group.~ 54 ppm: Piperazine carbons adjacent to the substituted nitrogen.~ 46 ppm: Piperazine carbons adjacent to the N-H group.~ 27 ppm: -CH₂-C H₂-CH₂- middle carbon of the propyl chain. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 226. Key Fragments: Loss of the trifluoroethoxypropyl sidechain, fragmentation of the piperazine ring, and cleavage at the C-O ether bond. |
| IR Spectroscopy | 2800-3000 cm⁻¹: C-H stretching (aliphatic).~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.1050-1150 cm⁻¹: Strong C-O ether stretching.1100-1350 cm⁻¹: Very strong C-F stretching bands. |
Potential Applications in Research and Drug Development
The true value of 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine lies in its potential as a versatile intermediate.
-
CNS Drug Discovery: Given the prevalence of the piperazine moiety in CNS agents, this compound is an ideal starting point for creating libraries of novel compounds for screening against neurological targets. The secondary amine provides a reactive handle for further functionalization via acylation, alkylation, or sulfonylation.
-
VMAT2 Inhibitors: Research into fluoroethoxy-diphenethylpiperazine derivatives has shown potent and selective inhibition of the vesicular monoamine transporter-2 (VMAT2), a key target for treating psychostimulant addiction.[7] This compound provides a core scaffold that can be elaborated upon to generate analogs within this chemical space.
-
Modulation of Physicochemical Properties: The trifluoroethoxypropyl tail can be used to fine-tune the lipophilicity and metabolic stability of a lead compound. Its incorporation can block potential sites of metabolism on the propyl chain and improve pharmacokinetic profiles.
-
Permeation Enhancement Studies: Piperazine derivatives have been investigated for their ability to act as transepithelial permeation enhancers, which could aid in the oral delivery of poorly absorbed drugs.[8] This molecule could serve as a tool compound in such studies.
Safety and Handling
No specific toxicological data for 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine is publicly available. Therefore, safety precautions must be based on the known hazards of the parent compound, piperazine, and general principles of chemical safety. Piperazine is a known corrosive and sensitizing agent.[9][10][11]
| Hazard Class | Description of Risk (based on Piperazine) | Recommended Precaution |
| Corrosion | Causes severe skin burns and eye damage.[9] | Wear chemical-resistant gloves, lab coat, and splash goggles or a face shield. |
| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[9][10] | Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| General Handling | Use appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Crucial Note: This information is for guidance only. Always obtain and consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.
Conclusion
1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine is a high-value chemical intermediate that strategically combines the proven utility of the piperazine scaffold with the beneficial properties of trifluoro-alkylation. While not a final drug product, it serves as a powerful building block for medicinal chemists aiming to develop novel therapeutics, particularly in the CNS arena. Its logical synthesis and predictable spectroscopic signature make it an accessible and valuable tool for accelerating drug discovery programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45792290, 1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine. [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet. Provided by search results, specific product link unavailable.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2194690, 1-[3-(2-Tert-butylphenoxy)propyl]piperazine. [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet. Provided by search results, specific product link unavailable.
-
Neudorfer, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
Sharma, R., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents. [Link]
-
Lane, M. E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]
-
Hankosky, E. R., et al. (2018). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1208420-34-1|1-(3-(2,2,2-Trifluoroethoxy)propyl)piperazine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine (C9H17F3N2O) [pubchemlite.lcsb.uni.lu]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Piperazine | 110-85-0 [chemicalbook.com]
